2-Amino-1-cyclopropylethan-1-ol hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO. It features a cyclopropyl group attached to an ethanolamine structure, making it a unique member of the amino alcohols. This compound appears as a white crystalline solid and is soluble in water. Its chemical structure is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH), which contribute to its reactivity and potential biological activity .
The reactivity of 2-amino-1-cyclopropylethan-1-ol hydrochloride can be attributed to its functional groups. Key reactions include:
Preliminary studies suggest that 2-amino-1-cyclopropylethan-1-ol hydrochloride exhibits notable biological activities. It has been investigated for its potential role in modulating neurotransmitter systems, particularly in the central nervous system. Its structural similarity to known neurotransmitter precursors hints at possible applications in neuropharmacology. Additionally, it has shown promise in cell culture studies, where it acts as a non-ionic organic buffering agent .
The synthesis of 2-amino-1-cyclopropylethan-1-ol hydrochloride typically involves several steps:
The applications of 2-amino-1-cyclopropylethan-1-ol hydrochloride are diverse:
Several compounds share structural or functional similarities with 2-amino-1-cyclopropylethan-1-ol hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-2-cyclopropylethan-1-ol hydrochloride | Similar amino alcohol structure | Contains an additional amino group on the carbon chain |
2-Aminoethanol | Straight-chain structure | Lacks the cyclopropyl moiety, resulting in different properties |
Cyclopropylamine | Amino group attached directly to cyclopropane | No hydroxyl group; primarily used as a building block in pharmaceuticals |
The unique combination of the cyclopropyl group and both amino and hydroxyl functionalities distinguishes 2-amino-1-cyclopropylethan-1-ol hydrochloride from other similar compounds, potentially enhancing its reactivity and biological activity .